N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide
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Overview
Description
N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a brominated phenyl ring, a nitro group, and a chlorinated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of a methyl-substituted phenyl ring, followed by nitration to introduce the nitro group. The chloropyridine moiety is then attached through a carboxamide linkage. Each step requires specific reagents and conditions, such as bromine for bromination, nitric acid for nitration, and coupling agents for the formation of the carboxamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste. Safety measures are crucial due to the hazardous nature of some reagents involved.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Further oxidized nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its reactive functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide exerts its effects depends on its interaction with specific molecular targets. The bromine and nitro groups can participate in various biochemical pathways, potentially inhibiting or modifying enzyme activity. The chloropyridine moiety may interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methyl-5-nitroaniline
- N-(2-bromo-4-nitrophenyl)acetamide
- 1-bromo-N-(2-bromo-4-methyl-5-nitrophenyl)methanesulfonamide
Uniqueness
N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific reactivity and potential applications not found in simpler analogs. The presence of both bromine and chlorine atoms, along with the nitro group, allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Properties
IUPAC Name |
N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3O3/c1-7-5-9(14)10(6-11(7)18(20)21)17-13(19)8-3-2-4-16-12(8)15/h2-6H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOPWEITWZLRIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C2=C(N=CC=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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